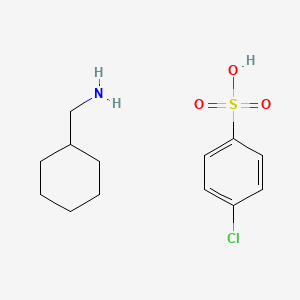
5-Methyl-2,3-dihydro-1,4-dithiine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2,3-dihydro-1,4-dithiine is a heterocyclic organic compound with the molecular formula C5H8S2. It belongs to the class of 1,4-dithiins, which are sulfur-containing six-membered rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2,3-dihydro-1,4-dithiine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dithiolane with methylating agents, followed by cyclization to form the desired 1,4-dithiin structure . The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and temperatures maintained at around -110°C to facilitate the formation of the cyclic structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-2,3-dihydro-1,4-dithiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the dithiin ring to a more reduced form, such as a thioketal.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfur atoms or the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioketals.
Substitution: Various substituted dithiin derivatives.
Aplicaciones Científicas De Investigación
5-Methyl-2,3-dihydro-1,4-dithiine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Methyl-2,3-dihydro-1,4-dithiine involves its ability to undergo various chemical transformations due to the presence of sulfur atoms in its structure. These transformations can lead to the formation of reactive intermediates that interact with molecular targets in biological systems. The specific pathways and molecular targets depend on the nature of the derivatives and the context of their use .
Comparación Con Compuestos Similares
1,3-Dithiane: Another sulfur-containing six-membered ring, but with different reactivity and applications.
1,4-Dithiane: Similar to 1,3-dithiane but with a different arrangement of sulfur atoms.
2,3-Dihydro-1,4-dithiin: A close structural relative with similar reactivity but different substitution patterns.
Uniqueness: 5-Methyl-2,3-dihydro-1,4-dithiine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other dithiin derivatives. This uniqueness makes it valuable in specialized synthetic applications and research contexts .
Propiedades
Número CAS |
5769-49-3 |
|---|---|
Fórmula molecular |
C5H8S2 |
Peso molecular |
132.3 g/mol |
Nombre IUPAC |
5-methyl-2,3-dihydro-1,4-dithiine |
InChI |
InChI=1S/C5H8S2/c1-5-4-6-2-3-7-5/h4H,2-3H2,1H3 |
Clave InChI |
XRCNPRZPSUNYAI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSCCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Ethylamino)-6-methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14740539.png)
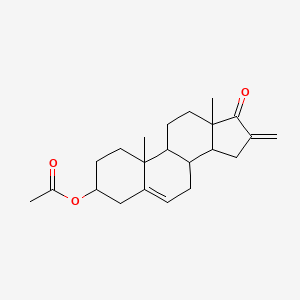
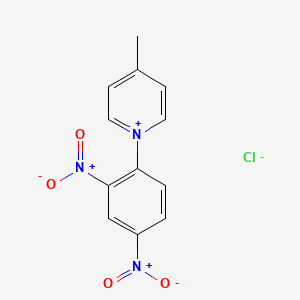
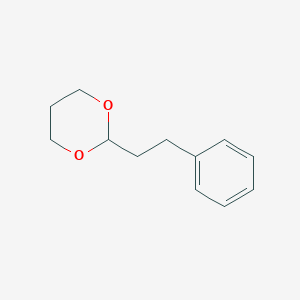

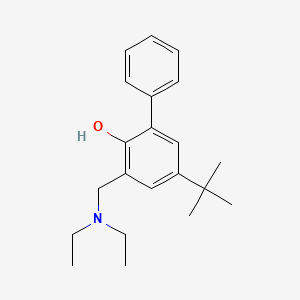
![4a'-Methyl-3',4',4a',5',6',7'-hexahydro-1'h-spiro[1,3-dioxolane-2,2'-naphthalene]](/img/structure/B14740583.png)
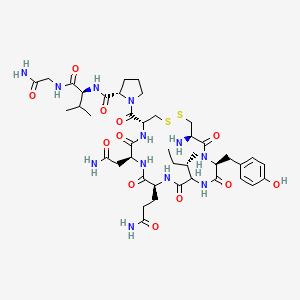
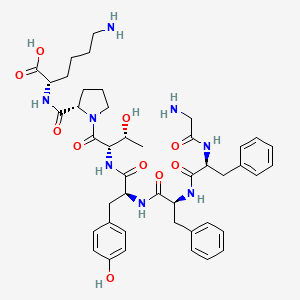


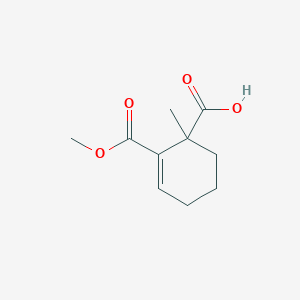
![[(E)-1,3-diphenyl-prop-2-enyl]-benzene](/img/structure/B14740620.png)
